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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-((Methylamino)methyl)cyclobutyl)methanol, a substituted cyclobutane derivative,
presents a unique structural motif of interest in medicinal chemistry and drug discovery. Its
physicochemical properties are critical determinants of its pharmacokinetic and
pharmacodynamic behavior. This technical guide provides a summary of the known and
predicted physicochemical characteristics of this compound. Due to the limited availability of
direct experimental data, this document combines reported values with predicted data and
outlines standard experimental protocols for their determination. This guide is intended to serve
as a foundational resource for researchers engaged in the synthesis, evaluation, and
development of novel therapeutics based on this chemical scaffold.

Chemical Identity

This section provides fundamental identifiers for (1-
((Methylamino)methyl)cyclobutyl)methanol.
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Identifier Value

IUPAC Name (1-((Methylamino)methyl)cyclobutyl)methanol
CAS Number 180205-31-6

Molecular Formula C7H1sNO

Molecular Weight 129.20 g/mol [1]

SMILES CNCC1(CCC1)CO[1]

1S/C7H15NO/c1-8-5-7(6-9)3-2-4-7/h8-9H,2-
6H2,1H3

InChl

Physicochemical Properties

The physicochemical properties of a compound are pivotal in drug development, influencing its
absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below
is a combination of reported and computationally predicted values.
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Property Value Source
Physical State Solid [2]
Boiling Point 192°C at 760 mmHg [3]
Density 0.961 g/mL [3]
Refractive Index 1.47 [3]
Flash Point 68.6°C [3]
Topological Polar Surface Area

32.26 A2 [1]
(TPSA)
logP (Octanol-Water Partition

o 0.3684 to 0.75930 [1][3]

Coefficient)
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bonds 3 [1]

Note: Many of the listed values are computationally predicted and await experimental
verification.

Experimental Protocols for Physicochemical
Characterization

The following sections describe standard experimental methodologies that can be employed to
determine the key physicochemical properties of (1-
((Methylamino)methyl)cyclobutyl)methanol.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a compound.
Methodology: Capillary Melting Point Determination

o Asmall, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
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e The capillary tube is placed in a melting point apparatus.
e The sample is heated at a controlled rate.

e The temperature range over which the sample melts is recorded. A sharp melting range
typically indicates a high degree of purity.

Determination of pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH,
which significantly impacts its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

o A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a
mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

e The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH).

e The pH of the solution is monitored using a calibrated pH meter after each addition of the
titrant.

o Atitration curve is generated by plotting the pH versus the volume of titrant added.

e The pKa value is determined from the midpoint of the buffer region of the titration curve,
where the concentrations of the protonated and deprotonated species are equal.

Determination of Solubility

Solubility is a critical factor for drug delivery and bioavailability.
Methodology: Shake-Flask Method

e An excess amount of the solid compound is added to a known volume of the solvent of
interest (e.g., water, phosphate-buffered saline) in a sealed flask.
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The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours)
to ensure equilibrium is reached.

The suspension is then filtered to remove the undissolved solid.

The concentration of the dissolved compound in the filtrate is determined using a suitable
analytical technique, such as high-performance liquid chromatography (HPLC) with UV
detection or mass spectrometry.

Determination of logP (Octanol-Water Partition
Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its

membrane permeability and interaction with biological targets.

Methodology: Shake-Flask Method

A pre-saturated solution of 1-octanol and water is prepared.
A known amount of the compound is dissolved in one of the phases.

Equal volumes of the octanol and water phases are mixed in a flask and shaken vigorously
to allow for partitioning of the compound between the two immiscible layers.

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of the compound in each phase is determined using an appropriate
analytical method (e.g., HPLC-UV).

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of

a novel chemical entity like (1-((Methylamino)methyl)cyclobutyl)methanol.
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Caption: General workflow for the synthesis and physicochemical characterization of a novel
compound.

Conclusion

(1-((Methylamino)methyl)cyclobutyl)methanol is a chemical entity with potential for further
investigation in drug discovery. This guide has consolidated the available physicochemical
data, which is currently a mix of reported and predicted values. The outlined standard
experimental protocols provide a clear path for the empirical determination of these crucial
parameters. A comprehensive experimental characterization is essential to build a robust data
package to support any future drug development efforts based on this scaffold. The provided
workflow diagram offers a logical sequence for these characterization activities. As more
experimental data becomes available, a more complete and accurate profile of this compound
will emerge, aiding in the rational design of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b067991?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2673-8015/3/2/16
https://pubchem.ncbi.nlm.nih.gov/compound/23344548
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5204238.htm
https://www.benchchem.com/product/b067991#physicochemical-characteristics-of-1-methylamino-methyl-cyclobutyl-methanol
https://www.benchchem.com/product/b067991#physicochemical-characteristics-of-1-methylamino-methyl-cyclobutyl-methanol
https://www.benchchem.com/product/b067991#physicochemical-characteristics-of-1-methylamino-methyl-cyclobutyl-methanol
https://www.benchchem.com/product/b067991#physicochemical-characteristics-of-1-methylamino-methyl-cyclobutyl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067991?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

